

spectroscopic analysis of 1-Phenyl-1,2butanediol for structure confirmation

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Compound of Interest

Compound Name: 1-Phenyl-1,2-butanediol

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Spectroscopic Scrutiny: Confirming the Structure of 1-Phenyl-1,2-butanediol

A Comparative Guide to the Spectroscopic Analysis of **1-Phenyl-1,2-butanediol** for Unambiguous Structure Elucidation

In the realm of pharmaceutical development and chemical research, the precise structural confirmation of synthesized compounds is paramount. This guide provides a comprehensive spectroscopic analysis of **1-phenyl-1,2-butanediol**, a key chiral intermediate, and compares its spectral characteristics with those of structurally similar alternatives. Through detailed experimental data and protocols, we aim to equip researchers, scientists, and drug development professionals with the necessary tools for confident structure verification.

Comparative Spectroscopic Data

To distinguish **1-phenyl-1,2-butanediol** from its isomers and other related compounds, a multi-technique spectroscopic approach is essential. The following tables summarize the key quantitative data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Table 1: Infrared (IR) Spectroscopy Data



Compound	Key Absorptions (cm⁻¹)	Functional Group Assignment
1-Phenyl-1,2-butanediol	~3370 (broad), ~3060, ~2960, ~1495, ~1450, ~1080, ~700	O-H (alcohol, hydrogen- bonded), C-H (aromatic), C-H (aliphatic), C=C (aromatic), C- H (aliphatic bend), C-O (alcohol), C-H (aromatic bend)
1-Phenyl-1-butanol	~3360 (broad), ~3060, ~2950, ~1490, ~1450, ~1050, ~700	O-H (alcohol, hydrogen- bonded), C-H (aromatic), C-H (aliphatic), C=C (aromatic), C- H (aliphatic bend), C-O (alcohol), C-H (aromatic bend)
1,2-Butanediol	~3350 (broad), ~2960, ~1050	O-H (alcohol, hydrogen- bonded), C-H (aliphatic), C-O (alcohol)

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃)

Compound	Chemical Shift (δ, ppm) and Multiplicity	Assignment
1-Phenyl-1,2-butanediol	~7.3 (m), ~4.5 (d), ~3.6 (m), ~1.5 (m), ~0.9 (t)	Ar-H, CH(OH)Ph, CH(OH)CH ₂ , CH ₂ CH ₃ , CH ₂ CH ₃
1-Phenyl-1-butanol	~7.3 (m), ~4.6 (t), ~1.7 (m), ~1.4 (m), ~0.9 (t)	Ar-H, CH(OH), CH2CH2CH3, CH2CH2CH3, CH2CH2CH3
1,2-Butanediol	~3.6 (m), ~3.4 (dd), ~1.5 (m), ~0.9 (t)	CH(OH), CH ₂ (OH), CH ₂ CH ₃ , CH ₂ CH ₃

Table 3: 13C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃)



Compound	Chemical Shift (δ, ppm)	Assignment
1-Phenyl-1,2-butanediol	~142, ~128, ~127, ~126, ~77, ~75, ~26, ~10	C-Ar (ipso), CH-Ar, CH-Ar, CH- Ar, CH(OH)Ph, CH(OH)CH ₂ , CH ₂ CH ₃ , CH ₂ CH ₃
4-Phenyl-1,2-butanediol	~142, ~128.4, ~128.3, ~125.8, ~73, ~67, ~35, ~32	C-Ar (ipso), CH-Ar, CH-Ar, CH- Ar, CH(OH), CH ₂ (OH), PhCH ₂ , CH ₂ CH(OH)
1-Phenyl-1-butanol	~145, ~128, ~127, ~126, ~75, ~41, ~19, ~14	C-Ar (ipso), CH-Ar, CH-Ar, CH-Ar, CH(OH), CH ₂ CH ₂ CH ₃ , CH ₂ CH ₂ CH ₃
1,2-Butanediol	~73, ~68, ~27, ~10	CH(OH), CH ₂ (OH), CH ₂ CH ₃ , CH ₂ CH ₃

Table 4: Mass Spectrometry (MS) Data

Compound	Molecular Ion (m/z)	Key Fragment lons (m/z)
1-Phenyl-1,2-butanediol	166	107, 79, 77
1-Phenyl-1-butanol	150	107, 79, 77
1,2-Butanediol	90	72, 57, 45, 43

Experimental Protocols

Standardized experimental procedures are crucial for obtaining reproducible and comparable spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

• Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.



- ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1.0 second, an acquisition time of 4.0 seconds, and 16 scans.
- ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument operating at 100 MHz. Utilize a proton-decoupled pulse sequence with a 30° pulse width, a relaxation delay of 2.0 seconds, an acquisition time of 1.0 second, and accumulate 512 scans.
- Data Processing: Process the raw data using appropriate software. Apply a Fourier transform and phase correction. Calibrate the chemical shifts relative to the TMS signal (0.00 ppm for ¹H and ¹³C).

Infrared (IR) Spectroscopy

- Sample Preparation: For liquid samples, place a drop of the neat liquid between two
 potassium bromide (KBr) plates to form a thin film. For solid samples, prepare a KBr pellet
 by grinding a small amount of the sample with dry KBr powder and pressing the mixture into
 a translucent disk.
- Background Spectrum: Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
- Sample Spectrum: Place the prepared sample in the spectrometer's sample holder and acquire the IR spectrum over the range of 4000-400 cm⁻¹.
- Data Analysis: Identify the characteristic absorption bands and their corresponding functional groups.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
- Ionization: Utilize electron ionization (EI) at 70 eV.
- Mass Analysis: Scan a mass-to-charge (m/z) range of 50-500.

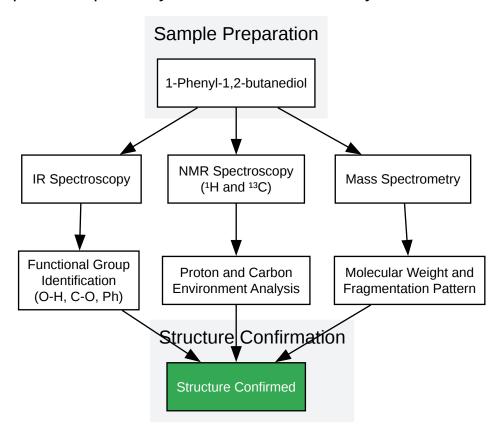


• Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Analytical Workflow

The logical flow of spectroscopic analysis for the structural confirmation of **1-phenyl-1,2-butanediol** is illustrated in the following diagram.

Spectroscopic Analysis Workflow for 1-Phenyl-1,2-butanediol



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Caption: Workflow for the structural confirmation of **1-Phenyl-1,2-butanediol**.

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